molecular formula C16H12F3N5O3 B2572900 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 1903044-65-4

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2572900
CAS No.: 1903044-65-4
M. Wt: 379.299
InChI Key: HVEYAQJPPNJIQD-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This complex molecule features a 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery, which is functionalized with a 5-cyclopropylisoxazole moiety and linked to a 6-(trifluoromethyl)nicotinamide group. The specific arrangement of these heterocyclic systems suggests potential for high-affinity binding to biological targets. While the exact mechanism of action for this specific compound is a subject of ongoing investigation, its structural architecture is characteristic of molecules explored as potent receptor antagonists. For instance, patents covering highly similar chemical structures, which also contain cyclopropyl-isoxazol-yl-oxadiazole cores, have been developed as bradykinin B1 receptor antagonists for the potential treatment of pain and inflammatory conditions . Furthermore, the presence of the nicotinamide group is of particular note, as derivatives of nicotinamide are actively studied for their influence on cellular pathways; for example, nicotinamide itself has been shown to promote apoptosis in malignant melanoma cells via PARP1 inhibition . The inclusion of a trifluoromethyl group on the pyridine ring is a common strategy in lead optimization to enhance metabolic stability, membrane permeability, and binding affinity. As such, this compound serves as a valuable chemical probe for researchers investigating new therapeutic targets in areas such as oncology, neurodegenerative diseases, and viral infections . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O3/c17-16(18,19)12-4-3-9(6-20-12)15(25)21-7-13-22-14(24-27-13)10-5-11(26-23-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEYAQJPPNJIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H12F3N5O3
  • CAS Number : 2098121-56-1

The presence of the trifluoromethyl group and the isoxazole moiety suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-inflammatory and antitumor effects. Below are key findings from various studies:

Anti-inflammatory Activity

  • Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .

Antitumor Activity

  • Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Effectiveness Mechanism
Anti-inflammatorySignificantNF-kB inhibition
AntitumorModerate to HighInduction of apoptosis
CytotoxicityLowSelective targeting of cancer cells

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and antitumor effects. Below are key findings from various studies:

Anti-inflammatory Activity

Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties.

Antitumor Activity

Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.

Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Pharmacological Profile

The pharmacological profile of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide includes:

ActivityEffectivenessMechanism
Anti-inflammatorySignificantNF-kB inhibition
AntitumorModerate to HighInduction of apoptosis
CytotoxicityLowSelective targeting of cancer cells

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity. Detailed toxicity studies are essential for understanding its safety for potential therapeutic applications.

Applications in Research

  • Medicinal Chemistry : The compound's unique structure allows for exploration as a lead candidate for new anti-inflammatory and anticancer drugs.
  • Pharmacology : Investigating its mechanisms of action provides insights into inflammatory pathways and cancer cell biology.
  • Toxicology Studies : Assessing its safety profile can lead to better understanding and mitigation of potential risks associated with its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Features Functional Differences Reference
Flutolanil (N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide) Benzamide core with trifluoromethyl group; used as a fungicide. Lacks the oxadiazole and isoxazole rings; simpler scaffold with lower steric complexity.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone and acetamide groups; systemic fungicide. Replaces oxadiazole with oxazolidinone; no isoxazole or cyclopropyl substituents.
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)...acetamide Dual isoxazole-acetamide system; tested for bioactivity (logP = 6.554). Fluorinated isoxazole but lacks oxadiazole and trifluoromethyl-nicotinamide motifs.
6c (2-ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine) Nitro-substituted pyridine with isoxazole; synthesized via azaallyl anion route. Nitro group instead of trifluoromethyl; ethoxy substituent alters solubility.

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The target compound’s -CF₃ group offers stronger electron-withdrawing effects and metabolic stability compared to the nitro group in compound 6c .
  • Cyclopropyl vs. Methyl Substituents: The cyclopropyl group on the isoxazole ring may enhance lipophilicity and conformational rigidity relative to simpler methyl-substituted analogues (e.g., compounds in ).

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